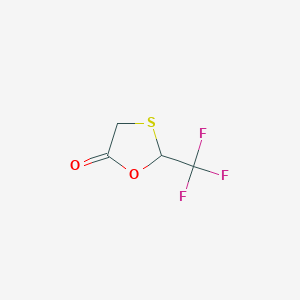

2-(Trifluoromethyl)-1,3-oxathiolan-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(Trifluoromethyl)-1,3-oxathiolan-5-one” is a chemical compound. The trifluoromethyl group is widely prevalent in many pharmaceuticals and agrochemicals because its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase the protein bind affinity .

Synthesis Analysis

The synthesis of trifluoromethyl compounds has been a topic of extensive research. Direct trifluoromethylation reaction has become one of the most efficient and important approaches for constructing carbon–CF3 bonds . A protocol for accessing a series of previously uncharted 2-deoxy-2-trifluoromethyl-D-hexopyranosides from D-glycals is disclosed .Chemical Reactions Analysis

The trifluoromethyl group participates in various chemical reactions. Oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants have been studied . The trifluoromethyl group can also participate in cross-coupling reactions .科学的研究の応用

Stereoselective Synthesis

2-(Trifluoromethyl)-1,3-oxathiolan-5-one has been utilized in the stereoselective preparation of trifluoromethyl-containing 1,4-oxathiolane derivatives, achieved through ring expansion reactions of sulfur ylide intermediates (Zhu, Xing, & Zhu, 2006).

Electrolytic Fluorination

This compound has been involved in the highly regioselective anodic monofluorination process, employing novel supporting electrolytes to improve the yield and selectivity of fluorinated products (Higashiya, Narizuka, Konno, Maeda, Momota, & Fuchigami, 1999).

Synthesis of Biological Compounds

There is evidence of its use in the synthesis of various biological compounds, like 5-azapyrimidine and 6-azapyrimidine nucleosides, which were evaluated for their antiviral and cytotoxic activities (Liu, Luo, Mozdziesz, Lin, Dutschman, Gullen, Cheng, & Sartorelli, 2000).

Chemical Reactivity Studies

Research has also explored the peculiar reaction behavior of 2-methyl-2-phenyl-1,3-oxathiolan-5-one with various reagents, leading to the synthesis of new heterocyclic systems with potential antioxidant and cytotoxic properties (Hamama, Ibrahim, Ghaith, & Zoorob, 2017).

Synthesis of Trifluoromethylated Heterocycles

It's used in the synthesis of trifluoromethylated heterocycles, where its reaction with sulfur nucleophiles under mild conditions has been a subject of interest (Petrov & Marshall, 2011).

Enantiopure Anti-HIV Agent Precursor

A multienzymatic cascade protocol using 2-(Trifluoromethyl)-1,3-oxathiolan-5-one has successfully produced enantiopure 1,3-oxathiolane, a key precursor for anti-HIV agents (Ren, Hu, & Ramström, 2019).

将来の方向性

The trifluoromethyl group is widely prevalent in many pharmaceuticals and agrochemicals, and extensive attention has been devoted toward the development of efficient and versatile methods for introducing the CF3 group into various organic molecules . It is expected that many novel applications of trifluoromethyl compounds will be discovered in the future .

特性

IUPAC Name |

2-(trifluoromethyl)-1,3-oxathiolan-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3O2S/c5-4(6,7)3-9-2(8)1-10-3/h3H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWPRQGFDWGIGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(S1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)-1,3-oxathiolan-5-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1-{[cyclohexyl(methyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2976299.png)

![2-({1-[(1-Hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2976300.png)

![N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2976306.png)

![1-(3-chlorophenyl)-6-((3-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2976313.png)

![1-(2-ethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2976315.png)

![3-{5-[(dibutylamino)methyl]furan-2-yl}-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2976317.png)